molecular formula C18H25N3O3 B2792125 N-cyclopentyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941889-07-2

N-cyclopentyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No. B2792125
CAS RN: 941889-07-2
M. Wt: 331.416
InChI Key: HGAARAXGJNEWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide” is a chemical compound with the molecular formula C18H27N3O2 . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to patent products .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoacetamide” is determined by its molecular formula, C18H27N3O2 . The molecule consists of a cyclopentyl group, a piperazine ring, and a methoxyphenyl group, all connected by nitrogen and oxygen atoms.

properties

IUPAC Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-16-8-6-15(7-9-16)20-10-12-21(13-11-20)18(23)17(22)19-14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAARAXGJNEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

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